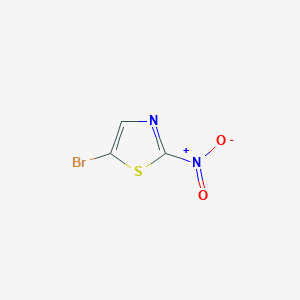

5-Bromo-2-nitrothiazole

描述

Significance of Thiazole (B1198619) Derivatives in Contemporary Organic Chemistry and Biological Sciences

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in organic chemistry and the biological sciences. tandfonline.comanalis.com.my Its unique aromatic ring structure is a fundamental component of many natural products, such as vitamin B1 (thiamine), and serves as a versatile scaffold in synthetic chemistry. analis.com.myfabad.org.tr Thiazole derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them crucial in drug discovery and development. fabad.org.trkuey.netjetir.org In organic synthesis, thiazoles are pivotal for generating carbene species when complexed with transition metals, which catalyze important reactions. fabad.org.tr The planarity and aromaticity of the thiazole ring, resulting from significant π-electron delocalization, contribute to its chemical stability and diverse reactivity. kuey.net This allows for various substitutions on the ring, enabling the creation of new molecules with potent biological functions. analis.com.my

The broad spectrum of applications for thiazole derivatives extends to agrochemicals, where they are used in pesticides and herbicides, and to material science as components of dyes and photographic materials. tandfonline.comchemimpex.com The continuous exploration of thiazole chemistry is driven by the need to combat challenges like multidrug-resistant bacterial strains and to develop novel therapeutic agents for a range of diseases. fabad.org.trjetir.org

Historical Context of 5-Bromo-2-nitrothiazole Development and Initial Research Trajectories

The development of this compound is rooted in the broader history of thiazole chemistry, which gained significant momentum following the foundational work of Hantzsch and Hofmann in the late 19th century. tandfonline.com The synthesis of various substituted thiazoles became a focus for chemists aiming to explore and enhance their biological and chemical properties.

Initial research into nitro-substituted thiazoles was driven by the recognition that the nitro group often imparts significant biological activity. researchgate.net Early synthetic routes to related compounds, such as 2-amino-5-nitrothiazole (B118965), involved the nitration of 2-aminothiazole (B372263). cdnsciencepub.com The synthesis of 2-bromo-5-nitrothiazole (B146120) itself can be achieved through methods like the diazotization of 2-amino-5-nitrothiazole in the presence of a copper salt and a sodium halide. researchgate.net

Early investigations into compounds like this compound were often part of broader studies on the synthesis and reactivity of halogenated nitro-heterocycles. These studies aimed to create versatile chemical intermediates. The presence of both a bromo and a nitro group on the thiazole ring makes this compound a valuable building block in organic synthesis, allowing for a variety of chemical transformations. solubilityofthings.com The initial research trajectories likely focused on leveraging this reactivity for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. chemimpex.com

Overview of Pivotal Research Domains Involving this compound

This compound has emerged as a key compound in several pivotal research domains, primarily due to its versatile chemical reactivity and the biological significance of the nitrothiazole scaffold.

Medicinal Chemistry and Pharmaceutical Development: A primary application of this compound is as an intermediate in the synthesis of novel therapeutic agents. chemimpex.com The nitrothiazole moiety is a known pharmacophore with established antiparasitic and antibacterial activities. researchgate.net Researchers have utilized this compound to synthesize derivatives with potential applications as:

Antitubercular agents: Derivatives of 5-nitrothiazole (B1205993) have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.netnih.gov

Antiparasitic agents: The 5-nitrothiazole core is present in compounds developed as potential treatments for parasitic infections. researchgate.net

Enzyme inhibitors: Semicarbazones derived from 2-amino-5-nitrothiazole have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterase, which are targets for neurodegenerative diseases. nih.govsemanticscholar.org

Kinase inhibitors: The compound has been used to synthesize inhibitors of c-Jun N-terminal kinase (JNK), a target in inflammatory diseases and diabetes. nih.gov

Organic Synthesis and Materials Science: In organic synthesis, this compound serves as a valuable building block. solubilityofthings.com Its bromo and nitro groups provide reactive sites for a variety of chemical modifications, enabling the construction of more complex heterocyclic systems. solubilityofthings.com In materials science, there is an interest in the chromogenic and electronic properties of such compounds, suggesting potential applications in the development of novel materials, including those for electronics and coatings. chemimpex.comsolubilityofthings.com

Biochemical Research: The compound is employed in biochemical studies, such as those investigating enzyme inhibition and receptor binding, to better understand biological pathways and disease mechanisms. chemimpex.com Quantum chemical calculations and vibrational studies have also been performed on this compound to understand its molecular structure, electronic properties, and reactivity, which is crucial for its application in various scientific fields. nih.govresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBUHHOZDGNXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Nitrothiazole

Established and Emerging Synthetic Routes for 5-Bromo-2-nitrothiazole

The synthesis of this compound is a multi-step process that hinges on the strategic introduction of the nitro and bromo functionalities onto the thiazole (B1198619) core. The primary approaches involve either nitration of a pre-brominated thiazole or, more commonly, the conversion of an amino group on a nitrated thiazole precursor.

Strategic Nitration of Thiazole Precursors to Form the 5-Nitrothiazole (B1205993) Core

The formation of the 5-nitrothiazole core is a critical step, typically achieved through the electrophilic nitration of an activated thiazole precursor, most notably 2-aminothiazole (B372263) or its derivatives.

Direct nitration of 2-aminothiazole is an effective method for producing 2-amino-5-nitrothiazole (B118965), a key intermediate. This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures, typically between 0°C and 10°C. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich thiazole ring. The amino group at the 2-position is a strong activating group, directing the electrophilic substitution primarily to the 5-position.

An alternative, and historically significant, method involves the nitration of 2-acetylaminothiazole (the acetylated form of 2-aminothiazole). This precursor is reacted with a nitrating mixture, followed by careful hydrolysis to remove the acetyl protecting group, yielding 2-amino-5-nitrothiazole. cdnsciencepub.com The acetylation of the amino group can moderate the reaction and, in some cases, improve yields and product purity. cdnsciencepub.com

It is important to note that the nitration of 2-acetamido-5-bromothiazole (B1267638) has been observed to result in the replacement of the bromine atom by a nitro group, yielding 2-acetamido-5-nitrothiazole. cdnsciencepub.com This demonstrates the powerful activating effect of the acetamido group and the lability of the halogen under these specific nitrating conditions. cdnsciencepub.com

Targeted Bromination Strategies for Introducing the Halogen Moiety

With the 5-nitrothiazole core established, the introduction of the bromine atom is the subsequent key transformation. This can be accomplished through several strategic routes, with the Sandmeyer reaction being a prominent and effective method.

Sandmeyer Reaction: The most common and versatile route to this compound involves the diazotization of 2-amino-5-nitrothiazole followed by a copper(I)-catalyzed Sandmeyer reaction. wikipedia.orgnih.gov This process consists of two main steps:

Diazotization: The primary amino group of 2-amino-5-nitrothiazole is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr). This converts the amino group into a diazonium salt (-N₂⁺).

Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. masterorganicchemistry.com The copper(I) catalyst facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a bromide ion, yielding the final this compound product. wikipedia.org This reaction is a radical-nucleophilic aromatic substitution. wikipedia.org

Direct Bromination of Thiazole Precursors: An alternative conceptual pathway involves the direct bromination of a thiazole ring. For instance, 2-aminothiazole can be directly brominated using elemental bromine in acetic acid to selectively yield 2-amino-5-bromothiazole. prepchem.comgoogle.com This brominated intermediate could then potentially undergo diazotization and subsequent nitration, although this is a less common route for this specific target. The synthesis of the full family of bromothiazoles, including 2-bromothiazole, has been optimized using sequential bromination and debromination steps, avoiding the use of elemental bromine. nih.gov

Comprehensive Analysis of Reactivity Profiles and Derivatization Strategies for this compound

The chemical behavior of this compound is dictated by the interplay of its three key components: the bromine atom, the nitro group, and the thiazole ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of both the bromine atom and the heterocyclic ring system.

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The thiazole ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the powerful electron-withdrawing nitro group at the 5-position. This activation facilitates the attack of nucleophiles at the carbon atom bearing the bromine atom.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. mdpi.com The negative charge is stabilized by resonance, particularly by delocalization onto the nitro group. In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the thiazole ring is restored.

Research has shown that 2-Bromo-5-nitrothiazole (B146120) reacts with weakly basic secondary aliphatic amines, such as morpholine (B109124) or piperidine, to produce the corresponding 2-amino-5-nitrothiazole derivatives through the nucleophilic substitution of the bromine. chemicalbook.com This reactivity is analogous to that observed in other activated heterocyclic systems, such as 2-bromo-5-nitrothiophene, which also undergoes bromine substitution with secondary amines. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Secondary Aliphatic Amines | 2-(Dialkylamino)-5-nitrothiazole |

| Alkoxides | 2-Alkoxy-5-nitrothiazole |

| Thiols | 2-(Alkylthio/Arylthio)-5-nitrothiazole |

Chemical Reactivity and Reduction Pathways of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. This transformation is fundamental in organic synthesis as it converts an electron-withdrawing group into an electron-donating group, drastically altering the molecule's chemical properties and providing a handle for further derivatization.

A variety of reducing agents can be employed to convert the nitro group of this compound into an amine (5-bromo-2-aminothiazole). The choice of reagent is often dictated by the presence of other functional groups and the desired selectivity.

Catalytic Hydrogenation: This is a common and often clean method. Hydrogen gas (H₂) is used in conjunction with a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst, but it can also cause dehalogenation (removal of the bromine atom). researchgate.net To preserve the C-Br bond, Raney nickel is often a preferred catalyst for reducing nitro groups in the presence of aromatic halides. researchgate.net

Metal-Acid Systems: The reduction using a metal in an acidic medium is a classic and reliable method. Reagents such as iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl), are effective for this transformation. researchgate.net

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. researchgate.net Sodium sulfide (B99878) (Na₂S) can also be used and is sometimes employed for the selective reduction of one nitro group in a molecule containing multiple nitro groups. nih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity Notes |

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient; may cause concurrent de-bromination. |

| H₂ / Raney Nickel | Hydrogen gas, Raney Nickel catalyst | Often preferred for substrates with halides to avoid dehalogenation. researchgate.net |

| Fe / Acid (e.g., AcOH) | Iron metal in acidic medium | Mild, effective, and tolerates many other functional groups. researchgate.net |

| Sn / HCl | Tin metal in hydrochloric acid | A classic method for nitro reduction. |

| Zn / Acid (e.g., AcOH) | Zinc metal in acidic medium | Provides mild reduction conditions. nih.gov |

| SnCl₂ | Tin(II) chloride | A mild reducing agent that is tolerant of other functional groups. researchgate.net |

| Na₂S | Sodium sulfide | Can sometimes offer selectivity in poly-nitrated compounds. nih.gov |

Investigation of Thiazole Ring-Opening Reactions and Associated Mechanisms

Under specific, high-energy conditions, the thiazole ring of this compound can undergo fragmentation. Studies involving gas-phase reactions with low-energy electrons have provided insight into the potential cleavage pathways of the molecule. cdnsciencepub.com

In these studies, dissociative electron attachment to this compound was found to be a dominant reaction at near 0 eV electron energies. Instead of forming a stable molecular anion, the compound fragments. The primary fragmentation channels involve the abstraction of the bromine (Br) and nitro (NO₂) groups as neutral radicals. cdnsciencepub.com

Crucially, these fragmentation processes are accompanied by the opening of the thiazole ring. Quantum chemical calculations support an exothermic reaction pathway that involves ring opening, which is attributed to the relative weakness of the C–S bond within the thiazole heterocycle. cdnsciencepub.com This suggests that while the thiazole ring is aromatic and generally stable, the presence of the bromo and nitro substituents makes it susceptible to degradation and ring cleavage under reductive, high-energy conditions. cdnsciencepub.com More conventional Brønsted acid-catalyzed ring-opening reactions have also been explored for other thiazole systems, typically involving annulation with other reagents. researchgate.net

Low-Energy Electron Driven Reactions and Dissociative Electron Attachment Processes of this compound

The study of low-energy electron interactions with molecules is crucial for understanding fundamental chemical processes and has implications in fields like radiation biology. In the case of this compound, the presence of both a bromine atom and a nitro group—moieties with high electron affinity—significantly influences its behavior upon electron attachment. aip.orgaip.org Unlike its parent compound, thiazole, which is primarily degraded by electrons with kinetic energies of 5 to 10 eV, this compound is highly susceptible to electrons with near-zero energy, exhibiting an enhanced cross-section for dissociative electron attachment (DEA). aip.orgresearchgate.net This process involves the formation of a transient negative ion (TNI) which then fragments into various anionic and neutral species. aip.org

Gas-phase experiments, utilizing crossed electron-molecule beam setups, have been instrumental in determining the outcomes of these low-energy collisions over an energy range of approximately 0 to 10 eV. aip.orgresearchgate.net These studies are often supported by quantum chemical calculations to elucidate the potential dissociation pathways and their corresponding reaction energetics. aip.orgresearchgate.net

Efficiency Curves of Fragment Anion Formation (e.g., Br⁻, NO₂⁻)

The efficiency of fragment anion formation from this compound via DEA is measured by recording the ion yield as a function of the incident electron's energy. These measurements result in anion efficiency curves that show distinct resonance peaks, indicating the energies at which electron attachment is most favorable for inducing dissociation.

Upon electron attachment, several fragment anions are observed. The primary fragments include the bromide anion (Br⁻) and the nitrite anion (NO₂⁻). aip.org Other significant fragments are (BNT–Br)⁻, corresponding to the parent molecule losing a bromine atom, and (BNT–NO₂)⁻, from the loss of a nitro group. aip.org

The parent anion (BNT⁻) is detected in a sharp resonance very close to 0 eV, indicating that some transient negative ions are stable enough against electron detachment and dissociation to be detected. aip.org However, the DEA channels are dominant at these near-zero electron energies. aip.orgaip.org The intensity of the (BNT–NO₂)⁻, (BNT–Br)⁻, and Br⁻ fragment anions at these low energies is significantly higher—by factors of approximately 14, 90, and 8.5, respectively—than that of the parent anion. aip.orgaip.org

The efficiency curve for the Br⁻ anion shows several peak features extending up to 4 eV, with a notable resonant peak observed around 4.2 eV. aip.orgfigshare.com The NO₂⁻ anion yield curve also displays a prominent resonance peak near 4 eV. aip.orgfigshare.com The (BNT–Br)⁻ fragment is characterized by an asymmetric feature between 0 and about 1 eV. aip.org

Table 1: Key Resonance Peaks in Anion Efficiency Curves for this compound

| Fragment Anion | Observed Resonance Peak Energy (eV) |

|---|---|

| BNT⁻ | ~0 |

| (BNT–Br)⁻ | 0 - 1.0 |

| Br⁻ | ~4.2 |

This table summarizes the main resonance energies at which the formation of specific anions is most efficient upon low-energy electron attachment to this compound.

Analysis of Dissociation Pathways and Reaction Energies

Quantum chemical calculations support the experimental findings by mapping out the potential energy landscape for the dissociation of the this compound transient negative ion. aip.orgresearchgate.net These calculations help determine the reaction energies (ΔE) and identify potential energy barriers for various fragmentation channels.

Despite the high electron affinity of the bromine and nitro groups, the formation of Br⁻ and NO₂⁻ is not the most dominant outcome. researchgate.netresearchgate.net Instead, reaction channels that lead to the abstraction of Br and NO₂ as neutral radicals are prevalent. aip.orgresearchgate.net This is accompanied by the opening of the thiazole ring, a process facilitated by the relative weakness of the C–S bond. aip.orgresearchgate.net

A remarkable finding is the significant difference in yields between the complementary fragment anions (BNT–Br)⁻ and Br⁻. aip.orgaip.org Although both can be formed by the cleavage of the C–Br bond, the yield of (BNT–Br)⁻ is approximately ten times higher than that of Br⁻, highlighting a strong preference for one dissociation pathway over the other at very low energies. aip.orgaip.org

Table 2: Selected Calculated Reaction Energies for Dissociation Pathways of this compound Anion (BNT⁻)

| Reaction | Products | Reaction Energy (ΔE) in eV |

|---|---|---|

| BNT⁻ → | (BNT–Br)⁻ + Br | -0.66 |

| BNT⁻ → | Br⁻ + (BNT–Br) | 0.44 |

| BNT⁻ → | (BNT–NO₂)⁻ + NO₂ | -0.83 |

This table presents theoretically calculated reaction energies for key dissociative electron attachment channels. Negative values indicate exothermic reactions, while positive values indicate endothermic reactions. Data sourced from computational studies. aip.org

Comparative Studies of Electron Attachment Characteristics with Native Thiazole Analogues

Comparing the DEA of this compound with that of the unsubstituted thiazole molecule reveals profound differences attributable to the functional groups. aip.orgaip.org

Native thiazole is relatively resistant to low-energy electrons. Its degradation occurs mainly through electron interactions in the energy range of about 5 to 10 eV. aip.orgresearchgate.net In stark contrast, this compound is exceptionally vulnerable to electrons with energies near 0 eV. aip.orgresearchgate.net The presence of the electronegative Br and NO₂ groups significantly increases the electron affinity of the molecule, opening up a multitude of low-energy dissociation channels that are not accessible for native thiazole. aip.org

For thiazole, DEA processes leading to C-H bond cleavage are not observed. rsc.org The calculated reaction enthalpies for dehydrogenation are high (4.9 to 5.2 eV), making this process unfavorable at lower energies. rsc.org Conversely, for this compound, the C-Br and C-NO₂ bonds are the primary sites of cleavage, driven by the stability of the resulting fragments. aip.org This demonstrates how the addition of the bromo and nitro moieties fundamentally alters the molecule's response to low-energy electrons, transforming it from a relatively stable compound into one that is easily fragmented. aip.org

Table of Mentioned Compounds

| Compound Name | Formula / Symbol |

|---|---|

| This compound | C₃HBrN₂O₂S |

| Thiazole | C₃H₃NS |

| Bromide anion | Br⁻ |

Advanced Spectroscopic Characterization and Computational Chemistry of 5 Bromo 2 Nitrothiazole

Vibrational Spectroscopy Studies of 5-Bromo-2-nitrothiazole

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the structural framework of molecules. For this compound, these experimental methods provide fundamental data that, when paired with theoretical calculations, allow for a comprehensive assignment of its vibrational modes.

The Fourier Transform Infrared (FTIR) spectrum of this compound has been recorded to identify its characteristic vibrational modes. nih.gov In a study by Gobinath and Xavier, the FTIR spectrum was analyzed to understand the fundamental vibrations of the molecule. scialert.net For instance, the antisymmetric stretching mode of the nitro (NO₂) group was identified as a band at 1570 cm⁻¹. scialert.net The analysis of the FTIR spectrum is a crucial first step in the vibrational analysis, providing experimental data for comparison with theoretical results. nih.gov Publicly available databases also catalog FTIR spectra for this compound, often recorded using techniques like Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR). nih.gov

Complementing the FTIR data, the Fourier Transform Raman (FT-Raman) spectrum of this compound has also been experimentally measured. nih.gov The FT-Raman technique often provides better sensitivity for non-polar bonds and symmetric vibrations. In the case of this compound, the symmetric stretching mode of the NO₂ group was assigned to a band observed at 1365 cm⁻¹ in the Raman spectrum. scialert.net The rocking mode of the NO₂ group was also identified in the Raman spectrum at 528 cm⁻¹. scialert.net The combination of both FTIR and FT-Raman experimental data provides a more complete picture of the molecule's vibrational behavior. nih.gov

A complete assignment of the fundamental vibrational modes of this compound (BNT) has been achieved by combining experimental FTIR and FT-Raman data with quantum chemical studies. nih.gov Such analyses rely on comparing the observed vibrational frequencies with those calculated theoretically. nih.gov A key component of this process is the Potential Energy Distribution (PED) analysis, which helps to characterize the nature of each vibrational mode by quantifying the contribution of different internal coordinates. researchgate.net This detailed assignment clarifies complex vibrational regions where multiple modes may overlap, leading to a definitive understanding of the molecule's dynamics. nih.govresearchgate.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental (FTIR) | Experimental (FT-Raman) | Calculated (DFT) | Reference |

| NO₂ Antisymmetric Stretch | 1570 | - | 1598 | scialert.net |

| NO₂ Symmetric Stretch | - | 1365 | 1379 | scialert.net |

| NO₂ Rocking | 522 | 528 | 533 | scialert.net |

| NO₂ Torsion | - | - | 61 | scialert.net |

Quantum Chemical Calculations and Theoretical Elucidation of this compound

Quantum chemical calculations are indispensable for interpreting experimental data and providing deeper insights into the structural and electronic properties of this compound. These theoretical methods allow for the prediction of molecular geometry, vibrational frequencies, and other key parameters from first principles. nih.govresearchgate.net

A variety of quantum chemical methods have been employed to study this compound. Density Functional Theory (DFT), particularly with the B3LYP functional, has been widely used to calculate the molecule's optimized geometry, vibrational wavenumbers, and electronic properties. nih.govresearchgate.net The results from DFT calculations have shown good agreement with experimental spectroscopic data. researchgate.net

In addition to DFT, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have also been utilized. nih.govresearchgate.net Studies have compared the performance of these different methods. For instance, the complete vibrational assignment for this compound was supported by gradient calculations from both ab initio HF and DFT-B3LYP methods. nih.gov Furthermore, research has been conducted to evaluate the effect of newer DFT methods against older DFT, MP2, and HF approaches for this molecule, providing a broad theoretical benchmark for its spectroscopic properties. researchgate.net

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals used in the computation. For this compound, the 6-311++G(d,p) basis set has been prominently used in conjunction with DFT and HF methods. nih.govresearchgate.net This is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The impact of basis set selection has been a subject of investigation. Studies have employed a range of basis sets, including 6-31G(d,p), 6-31++G(d,p), and 6-311G(d,p), to assess how the level of theory affects the calculated results. researchgate.net The use of diffuse and polarized basis sets like 6-311++G(d,p) is generally considered crucial for obtaining reliable predictions of vibrational spectra and other molecular properties that align well with experimental findings. researchgate.net

Table 2: Summary of Computational Methods and Basis Sets Used for this compound

| Computational Method | Basis Set(s) | Purpose of Calculation | Reference |

| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, NBO/NLMO Analysis | researchgate.net, nih.gov |

| Ab Initio (HF) | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | nih.gov |

| DFT (B3LYP) | 6-31G(d,p), 6-31++G(d,p), 6-311G(d,p) | Comparison of Basis Set Performance | researchgate.net |

| DFT, MP2, HF | 6-311++G(d,p) | Comparison of Different Quantum Methods | researchgate.net |

| DFT (ωB97XD) | aug-cc-pVDZ | Dissociation Pathways (Electron Attachment Studies) | aip.org |

Optimized Molecular Geometry and Conformational Analysis of this compound

The molecular structure of this compound has been determined and optimized using quantum chemical calculations. nih.govnih.gov These studies, often employing methods like Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p), provide precise information on bond lengths and angles. nih.govresearchgate.net For instance, research on the related compound 2-Bromo-5-nitrothiazole (B146120) has reported detailed geometrical parameters. nih.gov The optimized structure is crucial for understanding the molecule's stability and reactivity. researchgate.net The planarity of the thiazole (B1198619) ring system is a key feature, influencing its electronic and spectroscopic properties. researchgate.net The substitution of bromine and a nitro group on the thiazole ring can lead to steric interactions that may cause slight deviations in bond angles from an ideal planar structure. researchgate.net

Interactive Table: Optimized Geometrical Parameters of a Structurally Similar Molecule

| Parameter | Bond/Angle | Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-C | 1.36 - 1.40 Å |

| Bond Length | C-N | 1.32 - 1.38 Å |

| Bond Length | C-S | 1.71 - 1.77 Å |

| Bond Angle | C-C-N | 120 - 123° |

| Bond Angle | C-S-C | 88 - 92° |

| Note: Data presented is for a structurally similar molecule and serves as a reference. researchgate.net Exact values for this compound would require specific computational analysis. |

Electronic Structure Characterization of this compound

The electronic properties of this compound are of significant interest for its potential applications. nih.gov Computational studies provide a deep understanding of its electronic structure.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

Interactive Table: Frontier Molecular Orbital Energies and Energy Gap

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| DTS(FBTTh2)2R1 (Reference) | -4.953 | -2.622 | 2.331 |

| MSTD2 | -5.001 | -2.831 | 2.170 |

| MSTD3 | -5.021 | -2.873 | 2.148 |

| MSTD4 | -5.053 | -2.901 | 2.152 |

| MSTD5 | -5.101 | -2.993 | 2.108 |

| MSTD6 | -5.132 | -3.012 | 2.120 |

| MSTD7 | -5.198 | -3.297 | 1.901 |

| Note: This table shows data for a series of non-fullerene acceptor based compounds to illustrate the concept of HOMO-LUMO energy gaps. nih.gov The values for this compound would be specific to its structure. |

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Interpretations of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular charge transfer (ICT) interactions. materialsciencejournal.org This analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dewisc.edu For molecules like this compound, NBO analysis reveals hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. nih.govmaterialsciencejournal.org These interactions, such as those involving the lone pairs of the sulfur and nitrogen atoms and the antibonding orbitals of the π-system, contribute to the molecule's stability. materialsciencejournal.org The analysis provides quantitative information on these interactions through second-order perturbation theory, where a larger E(2) value indicates a more intense interaction. materialsciencejournal.org Natural Localized Molecular Orbital (NLMO) analysis further aids in interpreting these intramolecular contacts. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. wolfram.com The MEP surface is colored to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. wolfram.comwalisongo.ac.id For this compound, the MEP map would show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole ring, indicating these as likely sites for electrophilic attack. researchgate.netwalisongo.ac.id Conversely, positive potential would be expected around the hydrogen atom and parts of the thiazole ring, suggesting sites for nucleophilic attack. walisongo.ac.id This visualization is invaluable for predicting the molecule's reactivity and intermolecular interactions. researchgate.net

Non-Linear Optical (NLO) Properties of this compound

Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit significant non-linear optical (NLO) properties, making them promising for applications in optoelectronics and photonics. researchgate.netscirp.org this compound, with its thiazole ring, nitro group (acceptor), and bromo group, possesses the structural features conducive to NLO activity. nih.govmdpi.com

Electric Dipole Moment Calculations

The electric dipole moment is a fundamental measure of the charge asymmetry in a molecule and is a key parameter in determining its NLO response. nih.gov Quantum chemical calculations, such as those using the B3LYP method, have been employed to compute the electric dipole moment of 2-bromo-5-nitrothiazole. nih.govnih.gov A large dipole moment often correlates with a significant first hyperpolarizability (β), a measure of the second-order NLO response. rsc.org The magnitude and orientation of the dipole moment are influenced by the arrangement of the electron-donating and electron-withdrawing groups within the molecule. rsc.org

First and Second Hyperpolarizabilities (β and ϒ)

The nonlinear optical (NLO) properties of this compound have been investigated through computational methods, focusing on its potential for applications in photonic devices. nih.gov The first and second hyperpolarizabilities, denoted as β and γ respectively, are crucial indicators of a molecule's NLO response.

Quantum chemical calculations, specifically using the finite field approach, have been employed to determine these properties. nih.gov One study reported the first (β) and second (γ) hyperpolarizabilities calculated with various Density Functional Theory (DFT) methods, including B2PLYP, B2PLYPD, DSDPBEP86, and MPW2LPLYP, using the 6-311++G(d,p) basis set. nih.gov The results indicate that this compound is responsive to nonlinear optical phenomena. nih.gov

Another earlier study also computed important nonlinear properties, such as the first hyperpolarizability, using B3LYP quantum chemical calculations. nih.gov The presence of donor-acceptor groups within a molecule, like the nitro group in this compound, is known to enhance NLO responses. The calculated values for the total molecular dipole moment (μ) and the total first hyperpolarizability (β₀) from this study underscore the molecule's significant NLO characteristics. nih.govresearchgate.net

Table 1: Calculated Hyperpolarizability Values for this compound

| Method/Basis Set | Property | Calculated Value | Units | Source |

|---|---|---|---|---|

| B3LYP/6-311++G(d,p) | First Hyperpolarizability (β₀) | 2.9333 x 10-30 | esu | nih.govresearchgate.net |

| Various DFT/6-311++G(d,p) | First (β) and Second (γ) Hyperpolarizabilities | Reported | Not specified in abstract | nih.gov |

Note: The 2022 study by Mahadevegowda et al. reported calculations for β and γ using multiple new DFT methods, confirming the molecule's NLO response, though specific values are not in the abstract. nih.gov The value from the 2013 study by Gobinath and Xavier represents a specific calculation. nih.govresearchgate.net

These theoretical findings highlight the potential of this compound in the development of NLO materials. nih.gov

Theoretical Derivation of Thermodynamic Properties (e.g., Entropy, Heat Capacity, Zero Point Energy)

The thermodynamic properties of this compound have been theoretically determined through quantum chemical calculations. nih.govresearchgate.net These calculations provide insights into the thermodynamic stability and behavior of the molecule at different temperatures. By employing ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the B3LYP functional and a 6-311++G(d,p) basis set, researchers have derived key thermodynamic parameters from calculated vibrational frequencies. nih.govresearchgate.net

The theoretically calculated properties include heat capacity (C°p,m), entropy (S°m), and zero-point vibrational energy (ZPVE). These parameters are fundamental for understanding the chemical reactivity and energy profile of the molecule. nih.govresearchgate.net The calculations were performed under standard conditions (1 atm pressure) over a range of temperatures.

Table 2: Theoretically Derived Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Method | Calculated Value | Units | Source |

|---|---|---|---|---|

| Heat Capacity (C°p,m) | HF/6-311++G(d,p) | 23.36 | cal mol-1 K-1 | nih.govresearchgate.net |

| B3LYP/6-311++G(d,p) | 25.32 | cal mol-1 K-1 | nih.govresearchgate.net | |

| Entropy (S°m) | HF/6-311++G(d,p) | 82.68 | cal mol-1 K-1 | nih.govresearchgate.net |

| B3LYP/6-311++G(d,p) | 84.71 | cal mol-1 K-1 | nih.govresearchgate.net | |

| Zero-Point Energy (ZPE) | HF/6-311++G(d,p) | 28.32 | kcal mol-1 | nih.govresearchgate.net |

| B3LYP/6-311++G(d,p) | 26.24 | kcal mol-1 | nih.govresearchgate.net |

Note: These values were derived from quantum chemical calculations and provide a theoretical basis for the molecule's thermodynamic behavior. nih.govresearchgate.net

These computational studies are essential for predicting the stability and reactivity of this compound without relying solely on experimental measurements, which can be difficult or hazardous to obtain. nih.govresearchgate.net

Pharmacological and Biological Research on 5 Bromo 2 Nitrothiazole and Analogues

Antimicrobial Activities of 5-Bromo-2-nitrothiazole and its Derivatives

Derivatives of 5-nitrothiazole (B1205993) have been recognized for their pronounced antibacterial properties. nih.gov Research has extended to bromo-substituted analogues, exploring their efficacy against a range of microbial pathogens.

Antibacterial Potency and Spectrum of Activity

Studies have shown that certain 5-nitrothiazole derivatives exhibit considerable antibacterial activity, with some demonstrating efficacy comparable to established antibiotics like ampicillin (B1664943) and tetracycline (B611298) against moderately susceptible aerobic bacteria. nih.gov Their performance is notably superior to nitrofuran derivatives. nih.gov However, the activity of these compounds can be selective. For instance, analogues of nitazoxanide (B1678950), a well-known nitrothiazole, displayed limited activity against Gram-positive bacteria and no activity against Gram-negative bacteria. nih.gov

In one study, a derivative of 5-nitrothiazole, specifically one with a bromo substituent, demonstrated the most potent antibacterial activity among the tested strains. researchgate.net Another study synthesized a series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives and found that they exhibited significant in vitro antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (Escherichia coli, S. typhi) bacteria. researchgate.net

Efficacy Against Specific Bacterial Pathogens

Mycobacterium tuberculosis : The anti-protozoan drug nitazoxanide and its analogues have been investigated for their potential against Mycobacterium tuberculosis. nih.govacs.org While nitazoxanide itself shows modest activity, certain amide- and urea-based analogues have demonstrated low micromolar activity against M. tuberculosis in vitro. nih.gov These analogues were found to be bactericidal against both replicating and non-replicating forms of the bacterium. nih.gov One study synthesized twenty-eight 5-nitrothiazole derivatives and found that twenty-two showed activity against M. tuberculosis, with eleven inhibiting the bacterium at concentrations less than 25 μM. researchgate.net Specifically, 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide was identified as a highly potent compound against log-phase M. tuberculosis. researchgate.net Another study reported that 4-azidoNTZ, a nitazoxanide derivative, is more potent against M. tuberculosis H37Rv than the parent compound. nih.gov

Helicobacter pylori , Campylobacter jejuni , and Clostridium difficile : Nitazoxanide has been shown to be effective against Helicobacter pylori and Clostridium difficile. nih.gov Research on head group analogues of nitazoxanide, including those with a 2-amino-5-nitrothiazole (B118965) ring, has demonstrated their ability to suppress the growth of H. pylori, C. jejuni, and C. difficile. nih.gov Some of these analogues displayed better activity than nitazoxanide itself against these PFOR-utilizing microorganisms. nih.gov

Investigated Mechanisms of Antibacterial Action

The antibacterial activity of nitrothiazole derivatives is often linked to the nitro group on the thiazole (B1198619) ring. nih.gov The mode of action is generally bactericidal. nih.gov For anaerobic bacteria, the efficacy of nitrothiazole derivatives is particularly noteworthy, with minimum inhibitory concentrations (MICs) that are significantly lower than many common antibiotics. nih.gov

In the case of nitazoxanide's action against bacteria like Helicobacter pylori, the mechanism is believed to involve the inhibition of pyruvate-ferredoxin oxidoreductase (PFOR). nih.govacs.orgnih.gov This enzyme is crucial for the energy metabolism of anaerobic bacteria and some ε-proteobacteria. nih.gov The inhibition is thought to occur through the abstraction of a proton from the thiamine (B1217682) pyrophosphate (TPP) cofactor of PFOR by the nitazoxanide anion, thereby preventing the production of acetyl-CoA. nih.gov Interestingly, unlike many other nitro-containing drugs, the 5-nitro group of nitazoxanide is not metabolically reduced, suggesting a different mechanism of action that does not rely on nitro reduction. nih.gov For Mycobacterium tuberculosis, nitazoxanide is thought to disrupt the membrane potential and interfere with pH homeostasis. nih.govacs.org

Antifungal Efficacy and Related Studies

Research has also explored the antifungal potential of 5-nitrothiazole derivatives. In one study, a derivative with a bromo substituent not only showed the most potent antibacterial activity but also demonstrated the highest potency against Aspergillus fumigatus. researchgate.net Another study investigating new 2-[(dialkylaminothiocarbonylthio)acetamido]-5-nitrothiazole derivatives found that they exhibited both antibacterial and antifungal activities, with the antifungal activity being more pronounced. actapharmsci.com Similarly, the synthesis of (5-bromo-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl) amino acid esters yielded compounds with significant antifungal activity against A. niger and H. oryzae. shd.org.rs

Antiparasitic Activities of this compound Derivatives

Thiazolides, a class of drugs that includes nitazoxanide and its derivatives, have demonstrated a broad spectrum of activity against a wide variety of protozoan parasites. asm.orgnih.govnih.gov The replacement of the nitro group with a bromo group in some of these derivatives has been a key area of investigation.

Activity Against Protozoan Parasites

Giardia lamblia : Nitazoxanide is a known treatment for giardiasis. asm.orgnih.gov Studies on its derivatives have shown varied efficacy. In one study, most derivatives where the nitro group was replaced by a bromo group were inactive against Giardia trophozoites. asm.orgnih.gov However, one such bromo-derivative, RM4820, exhibited moderate inhibitory activity. asm.orgnih.gov Another study synthesized a novel series of 5-nitrothiazole-piperazine derivatives and found that several compounds showed better activity against G. lamblia than metronidazole (B1676534) after 48 hours of incubation. researchgate.netresearchgate.net

Cryptosporidium parvum : Nitazoxanide is approved for the treatment of diarrhea caused by C. parvum. nih.govfrontiersin.org Research has shown that thiazolide derivatives, including those with a bromo substitution, can be active against this parasite. nih.gov A study comparing 39 new thiazolide/thiadiazolide compounds found that agents with a halogen (including bromo) at the 5-position of the thiazole moiety had lower 50% inhibitory concentrations (IC50) than nitazoxanide. nih.gov In fact, in the 5-bromothiazolide series, several compounds exhibited lower IC50s than nitazoxanide, indicating that the antiparasitic activity is not strictly dependent on the nitro group. researchgate.net

Entamoeba histolytica and Trichomonas vaginalis : Nitazoxanide has shown in vivo activity against Entamoeba histolytica and Trichomonas vaginalis. asm.org Some studies have indicated that T. vaginalis isolates resistant to metronidazole may also show cross-resistance to the 5-nitrothiazole compound nitazoxanide. researchgate.net A study on novel 5-nitrothiazole-piperazine hybrids found that they exhibited antiparasitic activity against T. vaginalis. researchgate.net

Efficacy Against Helminths

The parent compound of the thiazolide class, nitazoxanide, was originally developed as an anthelmintic drug for veterinary use. nih.gov It has demonstrated a broad spectrum of activity against a variety of intestinal nematodes, cestodes, and trematodes. nih.govresearchgate.net While the precise mechanism of action against helminths has not been fully elucidated, it is thought to be similar to its effects on proliferating mammalian cells, potentially by inducing apoptosis. researchgate.netingentaconnect.com

Research has expanded to include analogues of nitazoxanide, such as those where the nitro group is replaced by a bromo group. nih.gov However, studies on the efficacy of these bromo-derivatives against helminths are less extensive. In one study involving the protozoan parasite Giardia lamblia, bromo-derivatives of thiazolides were found to be largely inactive, with the exception of one compound, RM4820, which showed moderate inhibitory activity. nih.gov This suggests that for certain parasites, the nitro group is crucial for efficacy.

Mechanisms of Antiparasitic Action

The antiparasitic action of this compound and its analogues is multifaceted and appears to vary depending on the target organism. researchgate.net

Inhibition of Pyruvate (B1213749):ferredoxin Oxidoreductase (PFOR)

A primary mechanism of action for nitrothiazoles against anaerobic or microaerophilic parasites is the inhibition of the enzyme pyruvate:ferredoxin oxidoreductase (PFOR). researchgate.netcambridge.orgnih.gov PFOR is a key enzyme in the energy metabolism of these organisms, catalyzing the oxidative decarboxylation of pyruvate to form acetyl-CoA. researchgate.netbvsalud.org This enzyme is present in anaerobic bacteria and parasites but is absent in mammals, making it an attractive drug target. nih.gov

Nitazoxanide and its active metabolite, tizoxanide, have been shown to be noncompetitive inhibitors of PFOR in various parasites, including Trichomonas vaginalis, Entamoeba histolytica, and Giardia intestinalis. bvsalud.orgasm.org The inhibition of PFOR disrupts the parasite's energy metabolism, ultimately leading to cell death. nih.govbvsalud.org It is believed that the thiazolide anion abstracts a proton from the thiamine pyrophosphate (TPP) cofactor of PFOR, thereby inhibiting the enzyme. nih.gov

Role of Nitro Group Reduction in Generating Toxic Intermediates

The reduction of the nitro group is a critical step in the antiparasitic activity of nitro-containing compounds. researchgate.netingentaconnect.com In anaerobic parasites, the nitro group of compounds like nitazoxanide can be reduced by enzymes such as PFOR. researchgate.netcambridge.org This reduction process generates reactive, toxic intermediates, including free radicals, that can damage cellular macromolecules and disrupt essential biological processes. researchgate.netnih.govevitachem.com

This mechanism is considered a key factor in the efficacy of nitroaromatic compounds against a range of parasites. researchgate.net The generation of these toxic intermediates within the parasite leads to its death. nih.gov However, it's noteworthy that for some intracellular parasites, non-nitro thiazolides (e.g., bromo-derivatives) have shown equal or even greater effectiveness, suggesting that other mechanisms of action are also at play. researchgate.netingentaconnect.com

Antiviral Properties of this compound Analogues

Research has demonstrated that thiazolides, including analogues of this compound, possess broad-spectrum antiviral activity. ingentaconnect.comnih.gov The antiviral activity of nitazoxanide was first observed in the late 1990s. nih.gov Subsequent studies have shown its effectiveness against a range of both DNA and RNA viruses, including hepatitis B virus (HBV), hepatitis C virus (HCV), influenza viruses, and rotavirus. nih.govnih.govacs.org

Interestingly, the presence of the nitro group does not appear to be a prerequisite for antiviral activity. ingentaconnect.comnih.gov Analogues where the nitro group is replaced by other functional groups, such as a chloro or bromo group, have also demonstrated potent antiviral effects. ingentaconnect.comnih.gov For instance, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide has been identified as a potent and selective inhibitor of HBV replication. nih.gov This suggests that the mechanism of antiviral action may differ from the PFOR inhibition observed in anaerobic parasites.

A number of novel thiazolide analogues have been synthesized and evaluated for their antiviral properties, with some showing equivalent or improved activity compared to earlier compounds. liverpool.ac.uk The development of these analogues aims to improve physicochemical properties and pharmacokinetic profiles for potential therapeutic use. liverpool.ac.uk

Anticancer and Antitumor Research Involving this compound

Thiazole derivatives, including those related to this compound, have garnered attention for their potential anticancer and antitumor activities. aip.orgnih.gov

Hypoxia-Selective Cytotoxicity

A significant area of research focuses on the hypoxia-selective cytotoxicity of nitro-containing compounds. mdpi.com Solid tumors often contain regions of low oxygen (hypoxia), which can make them resistant to conventional therapies like radiation and chemotherapy. nih.gov Hypoxia-activated prodrugs are designed to be selectively activated under these low-oxygen conditions, leading to targeted tumor cell killing. mdpi.com

Nitroimidazoles, a class of compounds structurally related to nitrothiazoles, have been investigated as hypoxia-selective cytotoxins. mdpi.comnih.gov The mechanism involves the reduction of the nitro group in the hypoxic environment, leading to the formation of cytotoxic species that can damage cellular components. nih.gov While much of this research has focused on nitroimidazoles, the principle of hypoxia-selective activation is also relevant to nitrothiazole derivatives. mdpi.com For instance, evofosfamide, a 2-nitroimidazole (B3424786) derivative, has demonstrated increased cytotoxicity in cancer cell lines under hypoxic conditions. mdpi.com This suggests that this compound and its analogues could also exhibit similar properties, making them potential candidates for the development of hypoxia-activated anticancer drugs. mdpi.comsmolecule.com

Mechanisms of Apoptosis Induction in Proliferating Mammalian Cells

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in proliferating mammalian cells. The bromo-thiazolide RM4819, an analogue, has been shown to inhibit the proliferation of colon cancer cells (Caco2) and non-transformed human foreskin fibroblasts. uni-konstanz.de This inhibition is accompanied by classic signs of apoptosis, including nuclear condensation, DNA fragmentation, and the exposure of phosphatidylserine (B164497) on the cell surface. uni-konstanz.de The induction of apoptosis by these thiazolide compounds appears to be dependent on the cell cycle, with the induction of cell cycle arrest significantly diminishing their cell death-inducing activity. uni-konstanz.de

Further research has indicated that the pro-apoptotic activity of some related compounds involves the activation of caspase pathways. Specifically, caspase-3 and caspase-9, which are critical executioner and initiator caspases in the apoptotic cascade, have been implicated.

Studies on nitazoxanide (NTZ), a related nitrothiazole compound, have shown it to be effective against various cancer cell lines. In colon cancer cells, NTZ induces apoptosis, characterized by nuclear condensation and DNA fragmentation. researchgate.net Similarly, in breast cancer cells, NTZ leads to the suppression of tumor growth and the induction of apoptosis. researchgate.net

The administration of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analogue, has also been shown to interfere with cell proliferation and promote apoptotic cell death in the rat cerebellar neuroepithelium. nih.gov A single administration of BrdU can lead to a significant increase in apoptotic cells, with the effect being dose-dependent. nih.gov Ultrastructural analysis has confirmed the presence of neuroblasts at various stages of apoptosis following BrdU treatment. nih.gov

Radiosensitizing Effects in Cancer Therapy

The presence of a nitro group and a halogen atom in this compound suggests its potential as a radiosensitizer in cancer therapy. Radiosensitizers are compounds that make tumor cells more susceptible to radiation treatment. aip.orgmdpi.com A primary mechanism of radiosensitization involves enhancing the damage to cancer cell DNA caused by radiation. researchgate.net

Hypoxia, or low oxygen content, is a common feature of solid tumors and a major cause of resistance to radiotherapy. aip.orgnih.gov Nitro compounds, like this compound, can mimic the role of oxygen in "fixing" radiation-induced DNA damage, thereby increasing the effectiveness of radiation in hypoxic cells. aip.orgresearchgate.net Experiments have shown that 2-amino-5-nitrothiazole can effectively sensitize hypoxic bacteria to radiation. aip.org

The radiosensitizing effect of halogenated pyrimidines, such as 5-bromo-2'-deoxyuridine (BrdU), is well-documented. aip.orgnih.gov When incorporated into DNA, these compounds increase the DNA's susceptibility to radiation damage. nih.gov Studies on breast (MCF-7) and prostate (PC3) cancer cells have shown that the radiosensitizing effect of BrdU is more pronounced in hypoxic cells compared to normoxic cells. nih.gov Mechanistically, under hypoxic conditions, BrdU increases the level of histone H2A.X phosphorylation after X-ray exposure, indicating a more efficient formation of DNA double-strand breaks. nih.gov

The effectiveness of radiosensitizers is linked to their ability to undergo dissociative electron attachment (DEA) when interacting with low-energy electrons, which are abundantly produced during radiotherapy. aip.orgnih.gov This process can lead to the formation of reactive radical species that can induce DNA damage. aip.org

Identification of Molecular Targets (e.g., Tubulin Inhibition)

Research has identified tubulin as a molecular target for some analogues of this compound. Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. researchgate.netnih.gov Inhibitors of tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis. researchgate.netnih.gov

Several 1,3,4-thiadiazole (B1197879) derivatives have been shown to induce G2/M phase cell cycle arrest, disrupt the microtubule network, and inhibit tubulin assembly. mdpi.com Docking studies have revealed that these compounds can bind to the colchicine-binding site of tubulin. nih.govmdpi.com Colchicine-binding site inhibitors work by binding to β-tubulin at the interface with α-tubulin, which alters the conformation of the tubulin dimer and prevents its addition to growing microtubules. nih.gov

The development of novel tubulin inhibitors is an active area of research in cancer therapy. nih.govoaepublish.com For instance, a series of 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazol analogues have been developed as tubulin colchicine-binding site inhibitors with potent antitumor activity. nih.gov

Research in Neurodegenerative Diseases with this compound Derived Semicarbazones

Semicarbazones derived from 5-nitrothiazole have emerged as promising candidates for the development of multi-target-directed ligands (MTDLs) for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govtandfonline.comtandfonline.com The rationale behind MTDLs is to simultaneously address multiple pathological pathways involved in these complex disorders. jocpr.comnih.gov

Dual Inhibition of Monoamine Oxidase (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of neurotransmitters. Their inhibition can help to alleviate symptoms and potentially offer neuroprotection. frontiersin.org A series of 2-amino-5-nitrothiazole derived semicarbazones have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. nih.govtandfonline.com

Many of these compounds have shown a preference for inhibiting MAO-B. nih.govtandfonline.comscispace.com For example, compound 4 (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) was identified as a potent and selective MAO-B inhibitor. nih.govscispace.comscience.gov Kinetic studies have revealed that this compound acts as a competitive and reversible inhibitor of MAO-B. nih.govtandfonline.comscience.gov The structural features of these semicarbazones, particularly the presence of a small heteroaryl ring at the amino terminal, appear to be crucial for their preferential inhibition and selectivity towards MAO-B. nih.govtandfonline.comscispace.com

Some analogues have demonstrated a more balanced inhibition profile against both MAO-A and MAO-B. researchgate.net

Cholinesterase (AChE, BuChE) Inhibitory Profiles

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. tandfonline.comfrontiersin.org The same series of 2-amino-5-nitrothiazole derived semicarbazones that inhibit MAO have also been investigated for their effects on cholinesterases. nih.govtandfonline.com

Several compounds have emerged as potent inhibitors of either AChE or BuChE. nih.govtandfonline.com For instance, compound 21 (1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) was found to be a potent AChE inhibitor, with activity comparable to the reference drug tacrine. nih.govtandfonline.comscispace.com Compound 17 (1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide) was identified as a potent BuChE inhibitor. nih.govtandfonline.comscispace.com Kinetic analyses have shown that these compounds exhibit a mixed-type of inhibition for AChE and BuChE. nih.govtandfonline.comscience.gov

The inhibitory activity of these compounds against cholinesterases, combined with their MAO inhibitory properties, highlights their potential as dual-acting agents for neurodegenerative diseases.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| 4 | MAO-B | 0.212 | Competitive, Reversible | nih.govscispace.comscience.gov |

| 21 | AChE | 0.264 | Mixed | nih.govscispace.comscience.gov |

| 17 | BuChE | 0.024 | Mixed | nih.govscispace.comscience.gov |

Development of Multi-Targeted Ligands for Neurodegeneration

The development of multi-target-directed ligands (MTDLs) represents a paradigm shift from the traditional "one-target, one-drug" approach to a more holistic strategy for treating complex diseases like neurodegeneration. jocpr.comnih.gov The goal is to design single molecules that can interact with multiple targets involved in the disease pathology. jocpr.comnih.gov

The 5-nitrothiazole derived semicarbazones are excellent examples of scaffolds that can be exploited for the development of MTDLs. nih.govtandfonline.comtandfonline.com By demonstrating dual inhibition of both MAO and cholinesterase enzymes, these compounds have the potential to offer broader therapeutic benefits. nih.govtandfonline.com Molecular docking studies have provided insights into how these molecules bind to the active sites of their target enzymes, revealing the importance of hydrogen bonding and hydrophobic interactions for their inhibitory activity. nih.govtandfonline.com

Furthermore, the design of MTDLs often incorporates pharmacophores that can address other aspects of neurodegeneration, such as oxidative stress. frontiersin.org Indeed, some of the 5-nitrothiazole derived semicarbazones have also shown antioxidant properties, further enhancing their potential as multifunctional agents for the treatment of neurodegenerative diseases. nih.govtandfonline.com

Structure Activity Relationship Sar Studies of 5 Bromo 2 Nitrothiazole Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 5-bromo-2-nitrothiazole derivatives is highly dependent on the nature and position of various substituents on the thiazole (B1198619) ring and associated moieties.

The presence of both the bromine atom at the 5-position and the nitro group at the 2-position of the thiazole ring is often considered critical for the biological efficacy of this class of compounds. The nitro group, a strong electron-withdrawing group, plays a significant role in the antimicrobial and antiparasitic activities of many nitro-heterocyclic compounds. nih.govresearchgate.netsvedbergopen.com It is believed that the nitro group can be reduced within target organisms to form reactive nitroso and other radical species that are toxic to the cell. nih.gov This redox activity is a key component of their mechanism of action against various pathogens. nih.govresearchgate.net

Table 1: Impact of Bromine and Nitro Substituents on Biological Activity

| Compound Class | Substituent Modification | Observed Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| Thiazolides | Replacement of nitro group with a bromo moiety | Did not impair antiparasitic efficacy in some cases. | cambridge.org |

| 4-(p-halophenyl)-thiazolyl derivatives | Bromo substituent | Inactivation of the compounds. | nih.gov |

| Antimicrobial thiazole derivatives | Bromo substitution at a specific position | Best antifungal activity against A. niger. | nih.gov |

| 2-aminothiazole (B372263) derivatives | Bromo-substitution on an associated phenyl ring | Activity influenced by the position (para > meta > ortho). | mdpi.com |

| Nitro-containing compounds | Presence of a nitro group | Often critical for antimicrobial and antiparasitic activity through redox reactions. | nih.govresearchgate.net |

The thiazole ring serves as a crucial scaffold in medicinal chemistry, and its modification can lead to significant changes in biological activity. researchgate.net The aromatic nature and the presence of sulfur and nitrogen atoms allow for diverse substitution patterns that can be exploited in drug design. researchgate.net For instance, the substitution pattern on the thiazole ring can influence the molecule's interaction with biological targets. In a study of 2-amino-5-nitrothiazole (B118965) analogues, the introduction of a 4-chloro substituent was shown to impart both steric and electronic effects, which in turn affected the orientation of the 5-nitro group and slightly reduced activity against certain bacteria. nih.gov This suggests that even minor modifications to the thiazole ring can have a discernible impact on the compound's biological profile. nih.gov

Derivatization at specific positions of the this compound scaffold has been a key strategy to modulate its biological activity. A prominent class of derivatives is the 2-amino-5-nitrothiazoles, which have been extensively studied for their therapeutic potential. mdpi.commdpi.comnih.govrsc.orgijcce.ac.ir The amino group at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a wide range of amides, semicarbazones, and other derivatives. mdpi.comnih.gov For example, N-acylation of 2-amino-5-nitrothiazole has been used to produce compounds with antitubercular activity. mdpi.com

Thiazolides are another important class of derivatives, characterized by a 2-substituted-5-nitrothiazole ring linked to a salicylic (B10762653) acid moiety or other aromatic rings through an amide bond. researchgate.netnih.govtandfonline.com Nitazoxanide (B1678950) is a well-known example of a thiazolide. researchgate.net Structure-activity relationship studies on thiazolides have revealed that modifications on the phenyl ring, while keeping the 5-nitrothiazole-2-amine moiety intact, can significantly impact their activity. nih.gov The presence of a 5'-nitro or halo substitution has been reported to be critical for the antitumor activity of these compounds. nih.gov

Table 2: Derivatization Strategies and Their Impact on Biological Activity

| Derivative Class | Derivatization Strategy | Biological Activity Investigated | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-amino-5-nitrothiazole derivatives | Synthesis of Mannich bases | Antitubercular, antifungal, antibacterial | Four compounds exhibited selective antitubercular activity. | mdpi.com |

| 2-amino-5-nitrothiazole derivatives | Synthesis of semicarbazones | Monoamine oxidase and cholinesterase inhibition | Most compounds showed preferential inhibition towards MAO-B. | nih.gov |

| Thiazolides (Nitazoxanide derivatives) | Modifications on the phenyl ring | STAT3 pathway inhibition, antitumor activity | Eight derivatives displayed greater potency than the parent compound. | nih.gov |

| 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives | Combination of Bcr-Abl and HDAC inhibitory pharmacophores | Bcr-Abl and histone deacetylase dual inhibition | Representative compounds showed potent antiproliferative activities. | rsc.org |

Correlation between Molecular Structure and Pharmacological Profiles

Understanding the correlation between the molecular structure of this compound derivatives and their pharmacological profiles is essential for optimizing their therapeutic potential. This involves studying their interactions with biological targets at a molecular level.

The pharmacological effects of many this compound derivatives are mediated through the inhibition of specific enzymes. nih.govnih.gov The study of enzyme inhibition kinetics provides valuable insights into the mechanism of action of these compounds. For instance, studies on 2-aminothiazole derivatives have shown their potential to inhibit enzymes like carbonic anhydrase and cholinesterases. nih.gov The determination of inhibition constants (Ki) allows for a quantitative comparison of the potency of different derivatives. nih.gov For example, 2-amino-4-(4-bromophenyl)thiazole (B182969) was found to be a potent inhibitor of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov

The reversibility of enzyme inhibition is another critical factor. nih.gov Reversible inhibitors typically bind to the enzyme through non-covalent interactions, while irreversible inhibitors form covalent bonds with the enzyme, leading to a more permanent inactivation. nih.gov The nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic studies, providing further details about the inhibitor's binding site and mechanism. nih.gov

The binding of this compound derivatives to their target receptors is governed by a combination of intermolecular forces, including hydrophobic interactions, hydrogen bonding, and polar interactions. thescipub.comnih.govnih.govthescipub.comresearchgate.net Molecular docking studies are often employed to visualize and analyze these interactions at the atomic level. mdpi.comd-nb.infonih.govwjarr.commdpi.com

Hydrophobic interactions play a predominant role in the binding of many drug molecules to their receptors. thescipub.comnih.govthescipub.comresearchgate.net The thiazole ring and any associated aromatic or aliphatic groups can fit into hydrophobic pockets within the receptor's binding site. thescipub.comnih.gov The strength of these interactions is influenced by the hydrophobicity of the substituents on the molecule. thescipub.comthescipub.comresearchgate.net

Hydrogen bonding is also crucial for the specific recognition and binding of ligands to their receptors. thescipub.comnih.govnih.govthescipub.comresearchgate.net The nitrogen and sulfur atoms in the thiazole ring, as well as the oxygen atoms of the nitro group and other functional groups, can act as hydrogen bond acceptors, while amino groups can act as hydrogen bond donors. nih.gov The formation of hydrogen bonds with specific amino acid residues in the receptor's active site contributes significantly to the binding affinity and selectivity of the compound. nih.gov For example, in the design of anti-Candida agents, the presence of a hydrogen bond acceptor (aromatic nitrogen) and a hydrogen bond donor motif were identified as important structural features. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the computational approaches, such as molecular docking and ADME prediction, for the structure-activity relationship (SAR) elucidation of this compound derivatives.

While studies exist for structurally related compounds, such as 5-nitrothiazole (B1205993) or 5-bromo-2-aminothiazole derivatives, the strict focus on the this compound scaffold as per the request means that no relevant data can be provided at this time. Computational studies are highly specific to the exact molecular structure, and extrapolating data from different, albeit similar, chemical series would be scientifically inaccurate and fall outside the requested scope.

Therefore, the section on "Computational Approaches in SAR Elucidation (e.g., Molecular Docking, ADME Prediction)" for this compound derivatives cannot be generated due to the absence of specific research findings in the public domain.

Emerging Research Directions and Future Perspectives of 5 Bromo 2 Nitrothiazole

Potential Applications in Material Science: Electronics and Coatings

The exploration of 5-Bromo-2-nitrothiazole in material science is a nascent field. While the broader family of thiazole-containing compounds has been noted for its utility in developing fluorescence materials and electroluminescent devices, specific research into the integration of this compound into advanced materials for electronics and protective coatings is not yet widely published. The presence of the nitro group, a strong electron-withdrawing group, and the polarizable bromine atom could theoretically impart useful electronic properties. Future research may focus on synthesizing polymers or functional materials incorporating this moiety to investigate their conductive, optical, or protective properties. The inherent reactivity of the bromo and nitro groups could also be exploited for cross-linking or surface functionalization applications in the development of specialized coatings.

Environmental Applications: Investigation in Pollutant Degradation and Remediation

Thiazole (B1198619) derivatives are present in various industrial chemicals and pharmaceuticals, and their release into the environment is a growing concern. Research into the degradation of these organic pollutants is crucial for developing effective remediation strategies. Studies on model thiazole pollutants show that remediation can be approached through different mechanisms, such as Advanced Oxidation Processes (AOPs) or enzymatic degradation. nih.gov

A comparative study on the degradation of thioflavin T, a model thiazole pollutant, revealed that AOPs (using UV light and hydrogen peroxide) and enzymatic systems (using chloroperoxidase) operate via different degradation schemes, producing distinct sets of intermediate compounds. nih.gov Notably, the enzymatic approach was found to generate byproducts with significantly lower phytotoxicity compared to the AOP method. nih.gov The use of microbial enzymes is considered an innovative and environmentally friendly alternative to traditional remediation techniques. mdpi.comnih.gov Future investigations are needed to identify specific microorganisms or enzymes capable of degrading this compound and to evaluate the toxicity of any resulting degradation products, which is essential for developing safe and effective bioremediation protocols. nih.govresearchgate.net

Comparative Degradation Methods for Thiazole Pollutants

| Remediation Method | Mechanism | Key Findings on Model Pollutants |

|---|---|---|

| Advanced Oxidation Process (AOP) | Generates highly reactive hydroxyl radicals (e.g., UV + H₂O₂) to break down pollutants. | Produces a distinct set of degradation intermediates; treated solution may retain significant toxicity. nih.gov |

| Enzymatic Degradation | Uses specific enzymes, like peroxidases or laccases, to catalyze the breakdown of pollutants. nih.govresearchgate.net | Involves different degradation pathways than AOPs; can result in significantly less toxic byproducts. nih.gov |

| Bioremediation | Utilizes microorganisms (bacteria, fungi) that naturally degrade pollutants. nih.gov | Considered a cost-effective and environmentally safer alternative to physicochemical methods. nih.gov |

Development of Novel Therapeutic Agents: Addressing Toxicity, Solubility, and Pharmacokinetic Limitations

The 5-nitrothiazole (B1205993) core is a recognized pharmacophore in medicinal chemistry. It is a key component in the synthesis of semicarbazones designed as multi-target-directed ligands for neurodegenerative diseases. nih.gov For instance, derivatives of 2-amino-5-nitrothiazole (B118965) have been investigated as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE). nih.gov Furthermore, the 2-amino-5-nitrothiazole structure is central to analogues of the drug nitazoxanide (B1678950), which have been evaluated for their antibacterial and antiparasitic properties. nih.gov

The development of any new therapeutic agent based on the this compound scaffold requires rigorous preclinical evaluation of its drug-like properties. A significant hurdle in drug development is overcoming limitations related to toxicity, poor solubility, and unfavorable pharmacokinetics. mdpi.com Research on other novel heterocyclic compounds demonstrates the importance of these evaluations. For example, studies on a new 5-aminosalicylic acid derivative involved detailed pharmacokinetic profiling to determine its elimination half-life, clearance, oral bioavailability, and tissue distribution, alongside acute toxicity assessments. mdpi.com Similar comprehensive studies would be essential to validate the therapeutic potential of any this compound derivatives, ensuring they can be safely and effectively administered to reach their intended target in the body.

Therapeutic Potential of the 5-Nitrothiazole Scaffold

| Derivative Class | Therapeutic Target | Research Focus |

|---|---|---|

| 2-amino-5-nitrothiazole semicarbazones | Neurodegenerative Diseases | Designed as multi-target inhibitors of enzymes like MAO-B and cholinesterases. nih.gov |

| 2-amino-5-nitrothiazole amides | Bacterial and Parasitic Infections | Synthesized as analogues of the drug nitazoxanide to inhibit microbial growth. nih.gov |